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Compound of Interest

2-Hydroxy-5-methyl-1,3-thiazole-
Compound Name:
4-carboxylic acid

CAS No.: 1505865-51-9

Cat. No.: B2545130

Get Quote

Executive Summary: The Scaffold Identity

The 2-hydroxythiazole-4-carboxylic acid moiety is a deceptive structure in medicinal chemistry.
While chemically named as a "hydroxy" thiazole, it predominantly exists in solution and in
protein binding pockets as its tautomer, 2-oxo-2,3-dihydrothiazole-4-carboxylic acid.

This scaffold is a privileged pharmacophore, serving as a bioisostere for purines and pyridines.
It is critical in the design of non-purine Xanthine Oxidase (XO) inhibitors, Metallo-

-lactamase inhibitors, and emerging Kinase antagonists. Its dual-functionality—providing a
hydrogen bond donor/acceptor system at the 2-position and an ionic anchor at the 4-position—
makes it a versatile template for fragment-based drug design (FBDD).

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is the prerequisite for rational SAR design. The "2-
hydroxy" form is aromatic but energetically less favorable than the "2-oxo" form, which breaks
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the aromaticity of the thiazole ring but gains stability through the amide-like thio-lactam

resonance.

Tautomeric Equilibrium Analysis

e Form A (Lactim): 2-hydroxythiazole.[1] Aromatic. Rare in polar solvents.

e Form B (Lactam): 2-ox0-2,3-dihydrothiazole.[2] Non-aromatic (heterocyclic diene). Dominant
in physiological pH and crystal structures.

Implication for SAR: Drug design must target the 2-oxo form. Substitutions at the ring nitrogen (

) lock the structure in the oxo-form, significantly altering binding kinetics compared to

-substitution which locks the aromatic hydroxy-form.

2-Hydroxythiazole ¢ K eq>>1 (Physiological pH) 2-Ox0-2,3-dihydrothiazole Dominant Binding Species Protein Binding Pocket
(Aromatic Lactim) (Stable Lactam) (H-Bond Donor/Acceptor)
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Figure 1: Tautomeric equilibrium favoring the 2-oxo species, the primary pharmacophore for
biological interaction.

Synthetic Architectures

Reliable synthesis is the bedrock of SAR exploration. Two primary pathways are recommended
to access this scaffold with high regioselectivity.

Protocol A: Modified Hantzsch Condensation (The
"Bottom-Up" Approach)

This is the industry standard for generating diverse C5-substituted analogs.
» Reagents: 3-Chloropyruvate esters (or 3-bromo derivatives) + Thiourea or Thiocarbamates.

e Mechanism: S-alkylation followed by cyclodehydration.
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e Hydrolysis: The resulting 2-amino or 2-alkoxy intermediate is hydrolyzed (acidic or basic) to
yield the 2-oxo acid.

Protocol B: Cyclization of -Halo Acids (The "Direct"
Approach)

Used for accessing specific 2-oxo derivatives without an amino intermediate.
 Reagents:

-Halo-
-keto esters + Potassium Thiocyanate (KSCN).

e Conditions: Reflux in ethanol/water.

Ethyl Bromopyruvate

(C4-Precursor) Thiourea / Thiocarbamate

Hantzsch Cyclization

Diazatization / Hydrolysis
(NaNO2, H2S04)

Deamination

Target:

2-Hydroxythiazole-4-carboxylic acid
(2-Oxo Form)
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Figure 2: Synthetic pathway via Hantzsch Cyclization and subsequent hydrolysis/deamination.

Comprehensive SAR Analysis

The biological activity of this scaffold is governed by three distinct vectors: the Acidic Head
(C4), the Lipophilic Tail (C5), and the Polar Core (C2/N3).

Vector 1: The C4 Carboxylic Acid (The Anchor)

e Role: Forms a critical salt bridge with positively charged residues (e.g., Arg880 in Xanthine
Oxidase).

o Modification:

o Esterification: Generally abolishes activity in vitro (loss of ionic bond) but serves as a
prodrug strategy (e.g., ethyl esters) for cellular permeability.

o Bioisosteres: Replacement with tetrazole or hydroxamic acid retains potency but alters
physicochemical properties (LogD, pKa).

o Reduction: Conversion to alcohol (-CH20H) typically destroys potency, confirming the
necessity of the carbonyl/anion motif.

Vector 2: The C2IN3 Polar Core (The Recognition Motif)

e 2-Oxo vs. 2-Thio: Replacing the 2-oxo oxygen with sulfur (2-thioxo) often retains activity but
introduces toxicity liabilities (thyroid toxicity).

e N-Alkylation (N3):

o Small Alkyl (Me, Et): Tolerated in some kinase pockets but often clashes in tight enzymatic
clefts like XO.

o Free NH: usually required for H-bond donation to backbone carbonyls of the target protein.

e 2-Substituents (via O-alkylation): Locking the structure in the aromatic 2-alkoxy form often
leads to a loss of potency compared to the 2-oxo form, suggesting the NH donor is critical.
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Vector 3: The C5 Position (The Specificity Filter)

This is the primary vector for optimization.
o Small Hydrophobic (Me, Cl): Increases metabolic stability.

o Aryl/Heteroaryl Groups: Essential for high-affinity binding. In XO inhibitors, a phenyl or
naphthyl group at C5 engages in

stacking with phenylalanine residues in the active site.

e Electron Withdrawers (at C5-phenyl): Para-substitution with -CN or -NO2 often enhances
potency by influencing the acidity of the thiazole ring system.

Summary Table: SAR Rules of Thumb
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Case Study: Xanthine Oxidase (XO) Inhibition

The most authoritative application of this scaffold is in the treatment of hyperuricemia (Gout).

Mechanism: The 2-hydroxythiazole-4-carboxylic acid mimics the transition state of xanthine.

e The C4-Carboxylate: Anchors to Arg880 in the molybdenum center of XO.

e The C2-Oxo/N3-H: Forms a hydrogen bond network with Glu802 and Thr1010.

e The C5-Substituent: A hydrophobic group (often aryl) occupies the purine-binding slot,

excluding the natural substrate.
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Key Insight: Unlike Allopurinol (a purine analog), 2-hydroxythiazole derivatives do not require
metabolic activation and are non-competitive inhibitors, reducing the risk of hypersensitivity
reactions associated with purine-like drugs.

Thiazole Core
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Pi-Stacking
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Figure 3: Functional decomposition of the pharmacophore.

Experimental Validation Protocols

To ensure data integrity, the following assays are required.

A. In Vitro Xanthine Oxidase Assay[3][4][5]

o Enzyme: Bovine milk Xanthine Oxidase (0.01 U/mL).
¢ Substrate: Xanthine (50

M) in phosphate buffer (pH 7.5).

o Detection: Monitor uric acid formation at 290 nm.
» Control: Febuxostat (Positive Control).
« Validation: Calculate

from linear portion of inhibition curves.

B. Tautomer Identification (NMR)
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¢ Solvent: DMSO-

e Signature:
o 2-Hydroxy form: Signal for -OH (rarely seen, broad).
o 2-Oxo form: Signal for NH (typically
12.0-13.0 ppm, broad singlet).
o Carbonyl:

C NMR signal at

~170 ppm confirms the C=0 (oxo0) character rather than C-O (aromatic).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.guidechem.com%2Fencyclopedia%2F2-oxo-2-3-dihydro-1-3-thiazole-4-carboxylic-acid-dic43029.html
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F30685213%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpublication%2F230671689_2-Substituted_45-Dihydrothiazole-4-carboxylic_Acids_Are_Novel_Inhibitors_of_Metallo-b-lactamases
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Faldrich%2F12345
https://iovs.arvojournals.org/article.aspx?articleid=2360258
https://www.google.com/url?sa=E&q=https%3A%2F%2Fiovs.arvojournals.org%2Farticle.aspx%3Farticleid%3D2356560
https://www.benchchem.com/product/b2545130?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2545130?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. researchgate.net [researchgate.net]

2. Page loading... [guidechem.com]

3. iovs.arvojournals.org [iovs.arvojournals.org]

 To cite this document: BenchChem. [Technical Guide: Structure-Activity Relationship of 2-
Hydroxythiazole-4-Carboxylic Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2545130/docs#technical-guide-structure-activity-
relationship-of-2-hydroxythiazole-4-carboxylic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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